1-Pentylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentylpyridin-1-ium bromide is a quaternary ammonium salt with the molecular formula C10H16BrN. It is a member of the pyridinium salts family, characterized by a pyridine ring substituted with a pentyl group and a bromide anion. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentylpyridin-1-ium bromide can be synthesized through the alkylation of pyridine with pentyl bromide. The reaction typically involves heating pyridine with pentyl bromide in an anhydrous solvent such as acetone. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-Pentylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine structure.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve aqueous solutions of the nucleophile.
Major Products Formed:
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
1-Pentylpyridin-1-ium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-pentylpyridin-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ring can participate in electron transfer reactions, while the bromide ion can act as a leaving group in substitution reactions. These interactions facilitate various chemical transformations and biological activities .
Comparison with Similar Compounds
1-Benzylpyridin-1-ium bromide: Similar structure but with a benzyl group instead of a pentyl group.
1-Methylpyridin-1-ium bromide: Contains a methyl group instead of a pentyl group.
1-Ethylpyridin-1-ium bromide: Contains an ethyl group instead of a pentyl group.
Uniqueness: 1-Pentylpyridin-1-ium bromide is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
53385-72-1 |
---|---|
Molecular Formula |
C10H16BrN |
Molecular Weight |
230.14 g/mol |
IUPAC Name |
1-pentylpyridin-1-ium;bromide |
InChI |
InChI=1S/C10H16N.BrH/c1-2-3-5-8-11-9-6-4-7-10-11;/h4,6-7,9-10H,2-3,5,8H2,1H3;1H/q+1;/p-1 |
InChI Key |
JOEPKDCJDKHSFJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC[N+]1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.